molecular formula C8H4Cl2N2O B14449869 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate CAS No. 78344-77-1

2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate

Cat. No.: B14449869
CAS No.: 78344-77-1
M. Wt: 215.03 g/mol
InChI Key: JEQIYFJZHITJRW-UHFFFAOYSA-N
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Description

2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a diazonium group and a dichlorophenyl group, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate typically involves the diazotization of 2,4-dichloroaniline. The process begins with the nitration of 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. The diazotization reaction is carried out by treating 2,4-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain low temperatures and controlled addition of reagents to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include 2,4-dichlorophenyl halides, hydroxides, and amines.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: 2,4-dichloroaniline.

Scientific Research Applications

2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the modification of biomolecules through diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various products. The molecular targets include aromatic compounds and biomolecules with nucleophilic functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone
  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
  • 2-Diazonio-1-([2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl)ethen-1-olate

Uniqueness

2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, distinguishing it from other similar compounds that may lack the diazonium functionality.

Properties

CAS No.

78344-77-1

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2-diazo-1-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(13)4-12-11/h1-4H

InChI Key

JEQIYFJZHITJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C=[N+]=[N-]

Origin of Product

United States

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